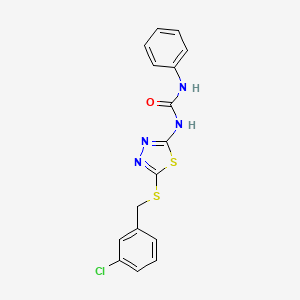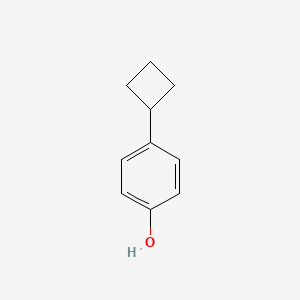
4-Cyclobutylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclobutylphenol is an organic compound with the molecular formula C₁₀H₁₂O It is characterized by a phenol group substituted with a cyclobutyl ring at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Cyclobutylphenol can be synthesized through several methods. One common approach involves the hydrogenation of 4-cyclobutylbenzaldehyde using palladium on activated carbon as a catalyst. The reaction is typically carried out in ethanol at room temperature under an inert atmosphere for about 18 hours . The product is then purified through silica gel chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar catalytic hydrogenation processes. The scalability of these methods depends on the availability of raw materials and the efficiency of the purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclobutylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid for nitration, and halogens like bromine for halogenation.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro- and halogen-substituted cyclobutylphenols.
Applications De Recherche Scientifique
4-Cyclobutylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Cyclobutylphenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and signaling pathways. Detailed studies on its specific molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Phenol: The simplest phenol, lacking the cyclobutyl substitution.
Cyclobutylbenzene: Similar structure but lacks the hydroxyl group.
4-Cyclohexylphenol: Similar to 4-Cyclobutylphenol but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness: this compound is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in both chemical and biological contexts .
Propriétés
IUPAC Name |
4-cyclobutylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8,11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXPDEJQBGESQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-N-(4-FLUOROPHENYL)-1-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-CARBOXAMIDE](/img/structure/B2664497.png)
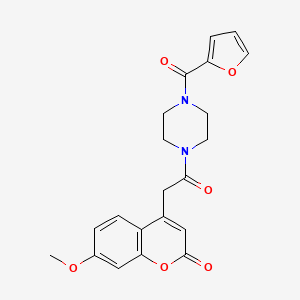
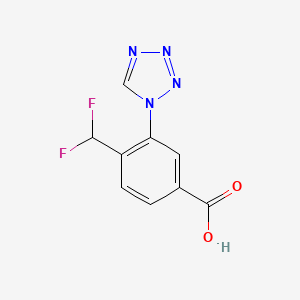
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
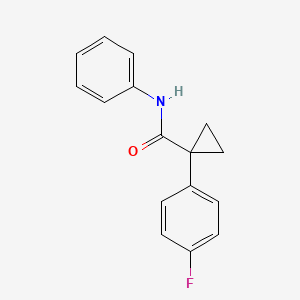
![5-(4-fluorophenyl)-N-[2-(thiophen-2-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2664507.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2664509.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)
![2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2664514.png)
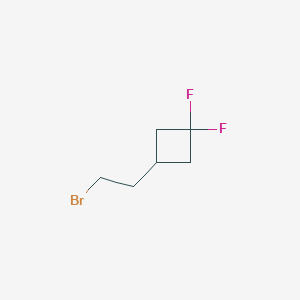
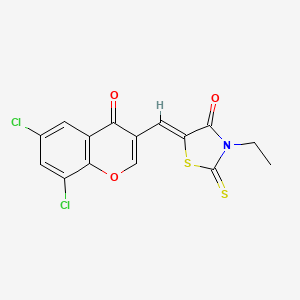
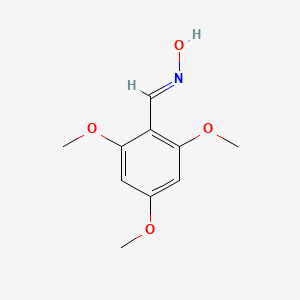
![3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2664518.png)
